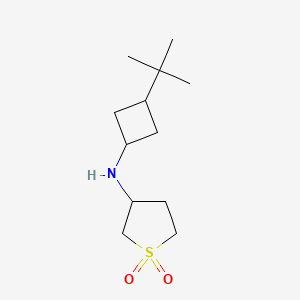![molecular formula C13H16FNOS B6792817 3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone](/img/structure/B6792817.png)
3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[331]nonan-3-yl-(3-fluorothiophen-2-yl)methanone is a complex organic compound featuring a bicyclic structure fused with a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the radical cyclization method, where a precursor molecule undergoes cyclization in the presence of a radical initiator. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the azabicyclo[3.3.1]nonane framework .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to carbonyl compounds using catalytic systems.
Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as (MeO bpy)CuI(OTf) in the presence of ABNO.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, its antiplasmodial activity is attributed to its ability to inhibit key enzymes in the Plasmodium falciparum parasite . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the parasite’s death.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
Indole-fused azabicyclo[3.3.1]nonanes: These compounds have an indole ring fused to the azabicyclo[3.3.1]nonane core, offering different biological activities.
Uniqueness
3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and enhances its potential as a therapeutic agent. The combination of the azabicyclo[3.3.1]nonane core with the fluorinated thiophene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c14-11-4-5-17-12(11)13(16)15-7-9-2-1-3-10(6-9)8-15/h4-5,9-10H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDVWSWVMWVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CN(C2)C(=O)C3=C(C=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-3-methoxyoxolane-3-carboxamide](/img/structure/B6792747.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6792750.png)
![N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B6792751.png)
![(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine](/img/structure/B6792762.png)
![N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B6792765.png)
![5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B6792771.png)
![N-[1-(2-hydroxyethyl)cyclopentyl]-5-methyl-1,2-benzothiazole-3-carboxamide](/img/structure/B6792781.png)
![[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792789.png)

![[1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol](/img/structure/B6792793.png)
![(5-Chloro-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792797.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6792806.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6792821.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6792826.png)
